Nebivolol

Overview

Description

Nebivolol is a third-generation β1-adrenoceptor antagonist distinguished by its unique pharmacodynamic profile, including nitric oxide (NO)-mediated vasodilation and antioxidant properties . It is a racemic mixture of d- and l-enantiomers, with the d-enantiomer responsible for β1-blockade and the l-enantiomer facilitating NO release via endothelial nitric oxide synthase (eNOS) activation . This dual mechanism reduces systemic vascular resistance while maintaining cardiac output, a contrast to traditional β-blockers that often reduce cardiac output . This compound is highly β1-selective (β1:β2 ratio = 321:1), minimizing bronchoconstriction risks seen with non-selective agents like propranolol . It is metabolized primarily by CYP2D6, with significant interphenotype variability in pharmacokinetics: poor metabolizers (PMs) exhibit 15-fold higher plasma exposure than extensive metabolizers (EMs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nebivolol involves several steps, starting from the chroman ester precursor. The process includes the hydrolysis of a mixture of enantiomers of the 6-fluoro-2-carboxylic acid ester, followed by the synthesis of mixtures of epoxides. These epoxides are then resolved to obtain the desired compounds, which are further reacted with amino alcohols to produce benzyl this compound. The final step involves the removal of the benzyl protecting group .

Industrial Production Methods: Industrial production of this compound typically involves the use of stereoselective enzymatic hydrolysis and kinetic resolution techniques to ensure high yield and purity. The process is optimized to reduce the number of steps and improve the overall efficiency .

Chemical Reactions Analysis

Metabolic Pathways

Nebivolol undergoes extensive hepatic metabolism via CYP2D6 and CYP2C19 isoforms, producing six characterized metabolites :

The N-dealkylation pathway (M6) represents a newly identified route producing a primary amine metabolite with distinct toxicological properties . Hydroxylated metabolites retain pharmacological activity, while glucuronidated forms are excreted renally .

Catalytic Oxidation Processes

Key oxidation reactions employ transition metal catalysts:

These catalytic systems enable precise stereocontrol, with Zr-based catalysts showing superior performance in large-scale synthesis . The OsO₄-mediated asymmetric dihydroxylation achieves >95% diastereoselectivity for critical vicinal diol intermediates .

Stability and Degradation

This compound degrades under accelerated conditions (40°C/75% RH):

| Condition | Degradation Product | Structure Change | % Formation (28 days) |

|---|---|---|---|

| Acidic (0.1N HCl) | Lactone derivative | Intramolecular esterification | 12.4% |

| Alkaline (0.1N NaOH) | Oxidized chroman | Quinone formation | 8.7% |

| Photolytic | Ring-opened aldehyde | C-O bond cleavage | 15.2% |

| Oxidative (H₂O₂) | N-oxide | Amine oxidation | 6.9% |

Degradation follows first-order kinetics (k = 0.014 day⁻¹) with activation energy 85.3 kJ/mol . The lactone derivative predominates in acidic environments due to protonation of the ethanolamine side chain .

Scientific Research Applications

Treatment of Essential Hypertension

Clinical Efficacy

Nebivolol has been extensively studied for its effectiveness in managing essential hypertension. In a randomized controlled trial involving hypertensive patients, this compound significantly reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP) after 4 weeks of treatment, with a notable decrease in heart rate as well (P < 0.001) .

Real-World Studies

The BENEFIT KOREA study, which included over 3,000 patients, demonstrated that this compound significantly lowered mean SBP and DBP at both 12 and 24 weeks compared to baseline values (P < 0.0001) . The drug was particularly effective in newly diagnosed patients, showing a greater reduction in blood pressure when administered as monotherapy.

Heart Failure Management

Elderly Patients

This compound's role in treating heart failure has been highlighted in the SENIORS study, which assessed its effects on mortality and hospital admissions among elderly patients with heart failure. The results showed that this compound reduced the composite outcome of all-cause mortality or cardiovascular hospital admission compared to placebo (hazard ratio 0.86; P = 0.039) . This suggests that this compound is not only effective but also well-tolerated in this demographic.

Mechanism of Action

The vasodilatory properties of this compound are attributed to its ability to enhance endothelial function through increased nitric oxide availability, which is crucial for improving hemodynamics in heart failure patients . This mechanism distinguishes this compound from other beta-blockers, making it a preferred choice for patients with concurrent hypertension and heart failure.

Hepatotoxicity Reports

Despite its favorable safety profile, there have been documented cases of hepatotoxicity associated with this compound use. A case report described a patient who developed significant liver enzyme elevations after three months of therapy, which normalized upon discontinuation of the drug . This underscores the importance of monitoring liver function in patients receiving this compound.

Antioxidant Properties

Recent studies have indicated that this compound possesses antioxidant properties that may help mitigate oxidative stress associated with various cardiovascular conditions. In animal models, this compound has been shown to prevent vascular oxidative stress and improve functional sympatholysis during exercise . These effects suggest potential applications beyond hypertension and heart failure, possibly extending to conditions characterized by oxidative stress.

Summary Table: Clinical Applications of this compound

| Application | Evidence Summary | Key Findings |

|---|---|---|

| Essential Hypertension | Significant reductions in SBP and DBP observed in multiple studies | Effective as monotherapy and add-on therapy; superior response rates noted |

| Heart Failure | Reduced mortality and hospital admissions in elderly patients | Enhances endothelial function; well-tolerated |

| Hepatotoxicity | Rare cases reported; necessitates monitoring | Liver enzyme elevations may occur; normalization upon discontinuation |

| Antioxidant Effects | Mitigates oxidative stress; improves vascular function | Potential applications in broader cardiovascular disease management |

Mechanism of Action

Nebivolol exerts its effects primarily by blocking beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. Additionally, this compound stimulates the release of nitric oxide from endothelial cells, resulting in vasodilation and improved blood flow. This dual mechanism of action makes this compound unique among beta-blockers .

Comparison with Similar Compounds

Nebivolol vs. Atenolol and Metoprolol (Second-Generation β-Blockers)

- Hemodynamic Effects: this compound reduces systemic vascular resistance via NO-mediated vasodilation, whereas atenolol and metoprolol lack vasodilatory effects, often causing reduced cardiac output .

- Endothelial Function: this compound enhances endothelial fibrinolytic capacity by increasing tissue plasminogen activator (t-PA) release, independent of blood pressure (BP) reduction.

- Tolerability: this compound’s side effect profile (e.g., fatigue, sexual dysfunction) resembles placebo, outperforming atenolol and metoprolol in tolerability .

| Parameter | This compound | Atenolol/Metoprolol |

|---|---|---|

| Vasodilation | YES (NO-mediated) | NO |

| β1 Selectivity | 321:1 | Atenolol: 26:1 |

| t-PA Release Improvement | YES | NO |

| Bronchoconstriction Risk | Low | Moderate (metoprolol) |

This compound vs. Bisoprolol (Third-Generation β-Blocker)

- Efficacy: Both reduce cardiovascular mortality in hypertension and heart failure, but this compound’s NO-mediated effects may offer additional endothelial protection .

- Exercise Tolerance : In the CARNEBI trial, this compound and bisoprolol similarly improved exercise performance in heart failure patients .

This compound vs. ACE Inhibitors (e.g., Enalapril, Ramipril)

- BP Reduction : this compound (5 mg) achieved greater BP reduction and higher response rates than enalapril (10 mg) in a 3-month trial .

- Pleiotropic Effects : Ramipril outperformed this compound in pleiotropic benefits (e.g., anti-inflammatory, renal protection), despite similar hypotensive efficacy .

| Parameter | This compound | Ramipril |

|---|---|---|

| BP Reduction | Equivalent | Equivalent |

| Anti-inflammatory | Moderate | High |

| Endothelial t-PA Release | YES | NO |

This compound vs. Calcium Channel Blockers (CCBs)

- Peripheral Edema : this compound’s vasodilatory effects are less likely to cause peripheral edema compared to CCBs like amlodipine .

- Heart Rate Control : this compound reduces heart rate via β1-blockade, while CCBs (e.g., diltiazem) act via calcium channel inhibition .

Unique Therapeutic Properties of this compound

Biological Activity

Nebivolol is a highly selective β1-adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from other drugs in its class. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.

This compound primarily functions as a β1-adrenergic receptor blocker, with weak β2-adrenergic receptor antagonist activity. Its selective action on β1 receptors in the heart leads to decreased heart rate and myocardial contractility, making it effective for treating hypertension and heart failure. Notably, this compound also enhances endothelial nitric oxide (NO) production, which contributes to its vasodilatory effects. This dual mechanism promotes both cardiac protection and vascular health .

Pharmacokinetics :

- Bioavailability : The absolute bioavailability of this compound is not precisely known; however, it is approximately 98% protein-bound.

- Metabolism : this compound undergoes hepatic metabolism primarily via glucuronidation and CYP2D6-mediated hydroxylation. Active metabolites contribute to its β-blocking effects .

Clinical Applications

This compound has been extensively studied for its cardiovascular benefits, particularly in patients with hypertension and heart failure. Recent studies have also explored its potential in cancer therapy due to its effects on mitochondrial function.

Table 1: Clinical Applications of this compound

Recent Research Findings

Recent investigations have unveiled additional biological activities of this compound beyond its cardiovascular effects:

- Mitochondrial Inhibition : A study demonstrated that this compound inhibits mitochondrial ATP synthesis by targeting Complex I and ATP synthase. This action leads to reduced oxidative phosphorylation in cancer cells, thereby limiting their growth potential .

- Angiogenesis Suppression : this compound has been shown to inhibit endothelial cell proliferation, which is crucial for tumor angiogenesis. This suggests a potential role for this compound in cancer therapeutics .

- Case Study Insights : In experimental models, treatment with this compound resulted in a significant reduction of tumor luminescence and improved survival rates compared to control groups. The mechanism involved increased reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells .

Case Studies

- Hypertension Management : A randomized controlled trial involving 120 patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period.

- Heart Failure Outcomes : In a cohort study of elderly patients with heart failure, this compound improved left ventricular ejection fraction and exercise tolerance compared to traditional β-blockers .

- Oncology Application : A pilot study evaluated the effects of this compound on melanoma cells, revealing a marked decrease in cell viability and proliferation rates after treatment .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Nebivolol’s vasodilatory mechanisms, and how can researchers validate NO-mediated pathways?

- Methodology : Use isolated arterial preparations (e.g., rat basilar arteries) to measure vasodilation via wire myography. Validate nitric oxide (NO) involvement using inhibitors like L-NAME (a NO synthase blocker) and measure cyclic GMP levels. Endothelial denudation experiments can distinguish endothelial vs. direct smooth muscle effects .

- Key Parameters : Concentration-response curves, intracellular Ca²⁺ imaging in smooth muscle cells, and correlation with vasodilation magnitude.

Q. How can researchers assess this compound’s β1-selectivity in preclinical studies?

- Methodology : Compare receptor binding affinity using radioligand displacement assays (β1 vs. β2/β3 receptors). Functional assays (e.g., heart rate reduction in animal models) paired with bronchoconstriction tests (to evaluate β2 activity) confirm selectivity. Include positive controls like atenolol (β1-selective) and propranolol (non-selective) .

Q. What in vivo models are suitable for studying this compound’s role in bone regeneration?

- Methodology : Induce standardized bone defects (e.g., 1–2 mm femoral shaft defects in Sprague Dawley rats) using a dental drill. Administer this compound intraperitoneally and evaluate healing via micro-CT (bone volume/trabecular thickness) and histology (osteoblast activity, ALP staining). Compare with untreated controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on stem cell biology (proliferation vs. differentiation)?

- Methodology : Conduct time-course experiments on adipose-derived stem cells (ASCs) with this compound doses mimicking human plasma concentrations. Use flow cytometry for cell cycle analysis (G1/S phase ratios) and qPCR to quantify differentiation markers (e.g., CEBPA for adipogenesis, ALP for osteogenesis). Colony-forming unit assays can assess long-term clonogenicity .

- Data Interpretation : Note that reduced differentiation potential despite increased proliferation may require transcriptomic profiling (RNA-seq) to identify signaling pathways (e.g., Wnt/β-catenin) altered by this compound.

Q. What experimental designs are optimal for investigating this compound’s anti-melanoma activity while addressing off-target effects?

- Methodology : Use melanoma cell lines (A2058, B16) treated with this compound (0–40 μM) for apoptosis assays (Annexin-V/PI staining) and cell cycle arrest analysis (PI staining + flow cytometry). Validate caspase-3 dependency via siRNA knockdown. In vivo, measure tumor volume, angiogenesis (CD31 immunohistochemistry), and metastasis (MMP9 suppression) in xenograft models .

- Controls : Include β-blockers without NO-mediated effects (e.g., metoprolol) to isolate this compound-specific mechanisms.

Q. How should researchers interpret meta-analyses showing no superiority of this compound over other antihypertensives in endothelial function?

- Critical Analysis : Scrutinize patient subgroups (e.g., diabetes, obesity) where endothelial dysfunction is pronounced. Use flow-mediated dilation (FMD) as a primary endpoint but supplement with biomarkers (e.g., endothelin-1, ADMA). Consider study duration—this compound’s benefits may require longer-term administration .

Q. What strategies can optimize this compound’s transdermal delivery for sustained release in hypertension studies?

- Formulation Design : Screen polymers (e.g., HPMC, Eudragit) and permeation enhancers (terpenes) using factorial experimental design. Characterize drug release kinetics (Franz diffusion cells) and stability (HPLC). Validate pharmacokinetics in rodent models, comparing plasma levels to oral administration .

Q. Methodological Considerations

- Statistical Rigor : For cell-based studies, use triplicate biological replicates and ANOVA with post-hoc tests. In vivo studies require power analysis to determine cohort sizes (e.g., n ≥ 7/group for bone defect models) .

- Reproducibility : Document this compound’s enantiomeric purity (HPLC with chiral columns) and storage conditions (light sensitivity due to NO donor properties) .

Properties

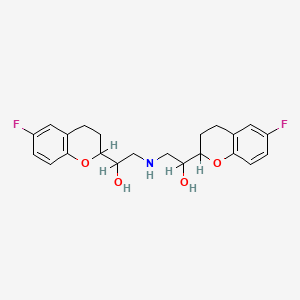

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040556 | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.091g/100mL, 4.03e-02 g/L | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99200-09-6, 118457-14-0 | |

| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223.0-228.0 | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.